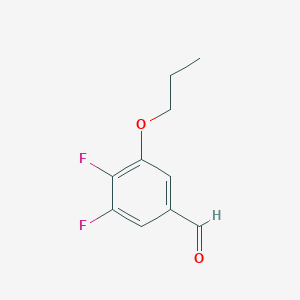
3,4-Difluoro-5-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated benzaldehyde derivative is reacted with a propyl alcohol under basic conditions to introduce the propoxy group .
Industrial Production Methods
Industrial production of 3,4-Difluoro-5-propoxybenzaldehyde may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: 3,4-Difluoro-5-propoxybenzoic acid.
Reduction: 3,4-Difluoro-5-propoxybenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Difluoro-5-propoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
Uniqueness
3,4-Difluoro-5-propoxybenzaldehyde’s unique combination of fluorine atoms and a propoxy group provides distinct reactivity and solubility properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3,4-difluoro-5-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUNHGPHWIGWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
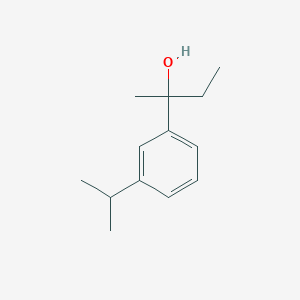
![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)
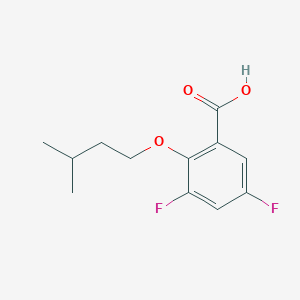
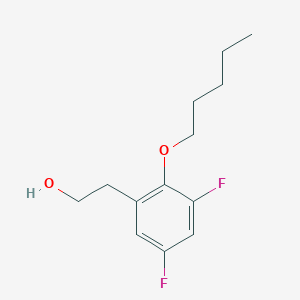
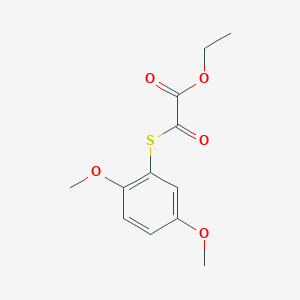
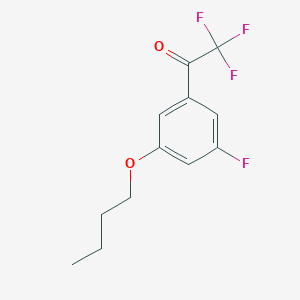
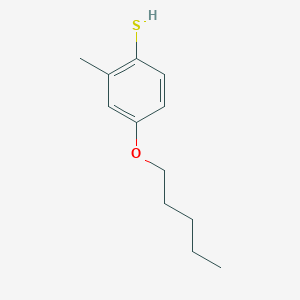
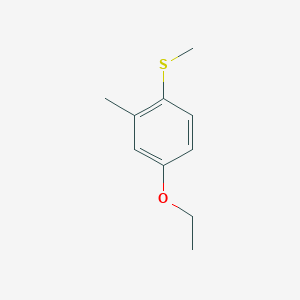
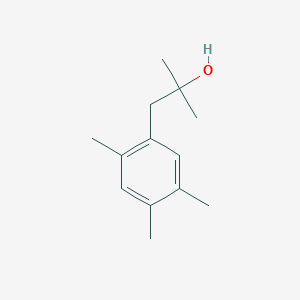


![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8001153.png)
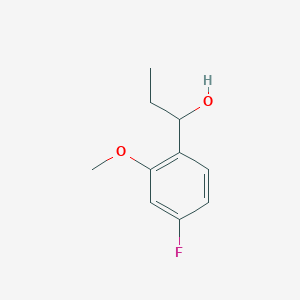
![1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001178.png)
